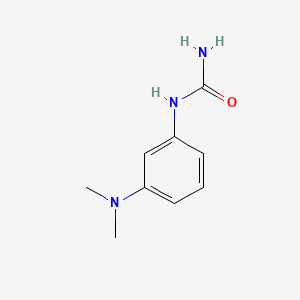

M-Dimethylaminophenyl urea

Description

Significance of Aryl Urea (B33335) Frameworks in Contemporary Chemical Research

The aryl urea framework, characterized by a urea group (-NH-CO-NH-) linked to at least one aromatic ring, is a cornerstone of contemporary chemical research. Its significance stems from the unique physicochemical properties of the urea functional group itself. The urea moiety can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows it to form strong and highly directional hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like protein active sites. patsnap.com

In medicinal chemistry, this hydrogen-bonding capacity is exploited in the design of enzyme inhibitors and receptor modulators. researchgate.net The planarity of the urea group and its ability to participate in various non-covalent interactions make it an ideal anchor for positioning other pharmacophoric elements within a target's binding pocket. nih.gov This has led to the development of numerous drugs and clinical candidates containing the aryl urea scaffold. nih.gov Beyond medicine, the self-assembly properties of aryl ureas, driven by hydrogen bonding, are utilized in materials science for creating supramolecular polymers, gels, and anion receptors. researchgate.netrsc.org

Evolution of Research Trajectories for [3-(dimethylamino)phenyl]urea and its Structural Analogues

While direct and extensive research on [3-(dimethylamino)phenyl]urea is not widely documented in mainstream literature, its significance can be understood through the evolution of research on its structural analogs. The scientific trajectory has largely involved modifying the core phenylurea structure to fine-tune properties for specific applications, particularly as enzyme inhibitors and functional materials.

Early research into urea derivatives laid the groundwork for understanding their fundamental chemistry. nih.gov The development of synthetic methodologies, often involving the reaction of an amine with an isocyanate or phosgene (B1210022) equivalent, enabled the creation of large libraries of substituted ureas for screening. nih.govchemicalbook.com

More recent research has focused on creating sophisticated analogs. For instance, the replacement of the phenyl group with more complex heterocyclic systems or the extension of the non-aromatic nitrogen substituent has yielded highly potent and selective enzyme inhibitors. A notable area of development is in kinase inhibition for cancer therapy, where diaryl ureas mimic the binding of ATP in the kinase domain. nih.govwikipedia.org Similarly, research into inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and urease has led to the synthesis of diverse aryl urea analogs with significant therapeutic potential. nih.govnih.govmdpi.com

Another important research avenue involves aliphatic analogs such as 1,3-Bis[3-(dimethylamino)propyl]urea. This compound, which replaces the aromatic ring with a flexible propyl chain while retaining the dimethylamino groups, is explored for entirely different applications, serving as a curing agent for epoxy resins and a catalyst in polyurethane foam production. wikipedia.org The synthesis of this analog is well-established, often involving the reaction of N,N-dimethyl-1,3-propanediamine with urea or bis(trichloromethyl)carbonate. patsnap.comgoogle.com The evolution from simple aryl ureas to these complex and functionally diverse analogs highlights a research trajectory driven by the demand for molecules with highly specialized functions.

Multidisciplinary Relevance of [3-(dimethylamino)phenyl]urea in Advanced Chemical Sciences

The multidisciplinary relevance of the [3-(dimethylamino)phenyl]urea structure is best appreciated by examining the applications of the broader aryl urea class it belongs to. The core scaffold is a versatile platform that finds use across various scientific disciplines.

Medicinal Chemistry and Pharmacology: This is the most prominent field for aryl ureas. They are integral to the design of inhibitors for a wide range of enzymes. For example, aryl ureas have been developed as potent inhibitors of acid ceramidase (aCDase) for treating fibrotic diseases, urease for combating bacterial infections, and various kinases (like VEGFR-2) involved in cancer angiogenesis. nih.govwikipedia.orgacs.org The specific substitution pattern on the aryl ring and the other nitrogen atom dictates the target selectivity and potency. For instance, (E)-styryl p-bromophenyl urea has shown promise as a VEGFR-2 inhibitor. nih.gov

Materials Science: The strong hydrogen-bonding capabilities of the urea group are harnessed to create advanced materials. Aryl urea-substituted fatty acids have been designed as mitochondrial uncouplers that function as synthetic anion transporters, a novel application in bio-organic chemistry. rsc.org Furthermore, the urea linkage is used in the synthesis of polymers and resins. Aliphatic analogs like 1,3-Bis(3-(dimethylamino)propyl)urea are used industrially as catalysts and curing agents in the production of polyurethanes and epoxy resins. wikipedia.org

Organic Synthesis and Catalysis: Urea derivatives serve as important intermediates and reagents in organic synthesis. nih.gov Analogs like 1-[3-(Dimethylamino)propyl]-3-ethylurea are used as reagents in the preparation of other complex molecules. fishersci.com The inherent basicity of the dimethylamino group in a compound like [3-(dimethylamino)phenyl]urea also suggests potential applications in catalysis.

The table below summarizes key properties of representative structural analogs, illustrating the functional diversity derived from the core urea framework.

| Property | 1,3-Bis[3-(dimethylamino)propyl]urea wikipedia.org | 1-[3-(Dimethylamino)propyl]-3-ethylurea fishersci.com | 1,3-Dimethylurea oecd.org |

| CAS Number | 52338-87-1 | 64109-35-5 | 96-31-1 |

| Molecular Formula | C11H26N4O | C8H19N3O | C3H8N2O |

| Primary Application | Polyurethane catalyst, epoxy curing agent | Reagent in pharmaceutical synthesis | Intermediate for herbicides, textile aids |

| Key Structural Feature | Aliphatic, two dimethylaminopropyl groups | Aliphatic, one ethyl and one dimethylaminopropyl group | Aliphatic, two methyl groups |

The following table details examples of aryl urea derivatives and their specific inhibitory actions, showcasing the scaffold's importance in drug discovery.

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

| Aryl Piperazinyl Ureas | Fatty Acid Amide Hydrolase (FAAH) | Pain, Depression | nih.gov |

| Aryl Imidazolyl Ureas | Acid Ceramidase (aCDase) | Fibrotic Diseases | acs.org |

| Aryl Urea-Triazole Hybrids | Urease | Bacterial Infections | nih.gov |

| Diaryl Ureas | VEGFR-2 Kinase | Cancer | nih.govwikipedia.org |

Properties

CAS No. |

26455-21-0 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

[3-(dimethylamino)phenyl]urea |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)11-9(10)13/h3-6H,1-2H3,(H3,10,11,13) |

InChI Key |

OYDQPYUVQAHEJH-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

M-dimethylaminophenyl urea |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Dimethylamino Phenyl Urea and Its Derivatives

Conventional and Advanced Synthetic Approaches to the Urea (B33335) Core

The synthesis of the urea core, a fundamental component in numerous organic molecules, can be achieved through a variety of conventional and advanced methodologies. These approaches offer different levels of efficiency, substrate scope, and complexity, catering to the specific requirements of the target molecule.

Condensation Reactions Involving Aminophenyl Precursors and Urea Derivatives

Condensation reactions represent a traditional and widely employed strategy for the formation of urea linkages. This typically involves the reaction of an aminophenyl precursor with a urea derivative. ontosight.aigoogle.com The synthesis of urea-formaldehyde resins, for instance, proceeds through addition and subsequent condensation reactions between methylol and urea derivatives, leading to the formation of methylene (B1212753) and dimethylene-ether linkages. irispublishers.com The reaction of amines with phosgene (B1210022) or its equivalents is a classic method for generating both symmetrical and unsymmetrical urea derivatives. nih.gov

In the context of [3-(dimethylamino)phenyl]urea, a plausible synthetic route would involve the condensation of 3-(dimethylamino)aniline with a suitable urea derivative. The reactivity of the amino group on the phenyl ring is a key factor in this process.

A variety of urea derivatives can be utilized in these condensation reactions, and their selection can influence the reaction conditions and outcomes. The synthesis of complex urea derivatives often involves the reaction between appropriately substituted isocyanates and amines. ontosight.ai

Multicomponent Reaction Strategies for Complex Urea Constructs

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov Urea-based MCRs have garnered considerable attention due to their versatility in generating diverse molecular scaffolds. rsc.orgresearcher.life

The Biginelli reaction is a classic example of a three-component reaction that utilizes an aldehyde, a β-ketoester, and urea to produce dihydropyrimidones. organic-chemistry.orgresearchgate.net The mechanism is believed to involve an initial condensation between the aldehyde and urea. organic-chemistry.org This strategy has been adapted and improved using various catalysts to enhance yields and shorten reaction times. organic-chemistry.org

More complex urea derivatives can also be synthesized using MCRs. For instance, a four-component reaction involving an α-chloroketone, an isocyanate, an aniline (B41778), and carbon monoxide, catalyzed by palladium, can yield pyrimidine-dione derivatives. nih.gov The in-situ formation of urea from the isocyanate and amine is a key step in this process. researchgate.netthieme-connect.com These reactions showcase the potential of MCRs to rapidly assemble intricate molecular architectures incorporating the urea moiety. rsc.org

Role of Isocyanate Chemistry in [3-(dimethylamino)phenyl]urea Linkage Formation

Isocyanate chemistry plays a pivotal role in the formation of urea linkages. wikipedia.org The reaction between an isocyanate and an amine is a highly efficient method for producing ureas. commonorganicchemistry.com This reaction is typically straightforward and does not require a base. commonorganicchemistry.com The electrophilic carbon of the isocyanate group readily reacts with the nucleophilic amine. nih.gov

For the synthesis of [3-(dimethylamino)phenyl]urea, a direct approach would be the reaction of 3-(dimethylamino)phenyl isocyanate with ammonia (B1221849) or a protected amine. Alternatively, 3-(dimethylamino)aniline can be reacted with an isocyanate-generating reagent. The synthesis of 1-(2-Chloro-p-tolyl)-3-(4-(dimethylamino)phenyl)urea, for example, involves the reaction of 2-chloro-p-toluidine with 4-(dimethylamino)phenyl isocyanate. ontosight.ai

Isocyanates can be generated in situ through various methods, such as the Curtius rearrangement of acyl azides. nih.govorganic-chemistry.org This allows for the one-pot synthesis of urea derivatives from carboxylic acids. nih.gov The reactivity of isocyanates is not limited to amines; they can also react with hydroxyl groups to form urethanes. researchgate.net However, the reaction with amines to form the urea linkage is generally more favorable. researchgate.net

Targeted Synthesis of [3-(dimethylamino)phenyl]urea Analogues

The versatile nature of the [3-(dimethylamino)phenyl]urea scaffold allows for its incorporation into a variety of heterocyclic systems, leading to the generation of diverse analogues with potential applications in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) Derivatives Incorporating Dimethylaminophenyl and Urea Moieties

The synthesis of pyrimidine derivatives containing both dimethylaminophenyl and urea moieties can be achieved through several synthetic strategies. A common approach involves the cyclocondensation of a suitable precursor bearing the dimethylaminophenyl group with a urea or thiourea (B124793) derivative. nih.govijsrst.com

One-pot, three-component condensation reactions are particularly efficient for this purpose. derpharmachemica.com For example, the reaction of a substituted aldehyde (such as 4-dimethylaminobenzaldehyde), an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and urea or thiourea can yield highly substituted pyrimidine derivatives. derpharmachemica.com These reactions are often catalyzed to improve yields and selectivity. derpharmachemica.com

Another strategy involves the reaction of chalcones with urea or thiourea. nih.gov For instance, 1-(substituted-phenyl)-3-(4'-dimethylamino-phenyl)-prop-2-en-1-one can be cyclized with urea in the presence of a base to form 4-(substituted-phenyl)-6-(4'-dimethylamino-phenyl)-1,6-dihydropyrimidine-2-ol derivatives. ijsrst.com The reaction of chalcones with guanidine (B92328) hydrochloride can also lead to the formation of aminopyrimidines. nih.gov

Furthermore, existing pyrimidine rings can be functionalized with the dimethylaminophenyl urea moiety. This can be accomplished through coupling reactions, such as the Suzuki coupling, followed by reaction with a phenyl isocyanate derivative. ekb.eg

Synthetic Pathways to Uracil (B121893) and Thiouracil Derivatives via Multicomponent Approaches

Multicomponent reactions (MCRs) provide a powerful and direct route to uracil and thiouracil derivatives. The Biginelli reaction and its variations are prominent examples of MCRs used for the synthesis of dihydropyrimidines, which can be precursors to uracils. researchgate.netchemijournal.com An improved Biginelli method involves the condensation of an appropriate aldehyde, methyl cyanoacetate, and urea or thiourea in the presence of a base like potassium carbonate. chemijournal.com This approach has been utilized to synthesize 6-(4-(dimethylamino)phenyl)-1,4-dihydro-2-hydroxy-4-oxopyrimidine-5-carbonitrile. chemijournal.com

A palladium-catalyzed four-component reaction of an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide offers an efficient one-pot synthesis of uracil derivatives with high structural diversity. researchgate.netthieme-connect.comacs.orgunisalento.it The in situ generation of a urea derivative is a key feature of this methodology. researchgate.net This reaction has been shown to be highly regioselective in the formation of unsymmetrical N,N'-disubstituted uracils. acs.orgunisalento.it

Exploration of Green Chemistry Principles in [3-(dimethylamino)phenyl]urea Synthesis

The application of green chemistry principles to the synthesis of [3-(dimethylamino)phenyl]urea and its derivatives aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. researchgate.netcolab.ws The twelve principles of green chemistry serve as a framework for this optimization, encouraging the use of renewable feedstocks, safer solvents, and catalytic reactions. researchgate.netresearchgate.net

A primary focus has been the replacement of hazardous reagents. The substitution of highly toxic phosgene with safer alternatives like N,N'-Carbonyldiimidazole (CDI) or triphosgene (B27547) is a significant step in designing less hazardous chemical processes. nih.gov Furthermore, conducting reactions in water instead of volatile organic solvents aligns with the goal of using safer auxiliaries. nih.govresearchgate.net For example, a protocol using CDI to react with amines in an aqueous medium has been successfully developed. nih.gov

Energy efficiency, another core principle, can be addressed through innovative synthetic techniques. Ultrasound-assisted synthesis has been employed for creating chalcones and their subsequent derivatives with urea, demonstrating a method that can accelerate reactions and reduce energy demands. researchgate.net

Atom economy, which maximizes the incorporation of reactant atoms into the final product, is also a key consideration. rsc.org Advanced methodologies like the oxidative nucleophilic substitution of hydrogen (SNH) represent an attractive green alternative. semanticscholar.org This approach avoids the need for pre-functionalized starting materials that contain leaving groups, thus shortening the synthesis, reducing waste, and often proceeding without expensive catalysts or ligands. semanticscholar.org

Table 2: Application of Green Chemistry Principles in Urea Synthesis

| Green Chemistry Principle | Application in Urea Synthesis | Reference |

|---|---|---|

| Less Hazardous Chemical Syntheses | Use of N,N'-Carbonyldiimidazole (CDI) or triphosgene instead of phosgene. | nih.gov |

| Safer Solvents and Auxiliaries | Utilizing water as a reaction solvent instead of organic solvents. | nih.govresearchgate.net |

| Design for Energy Efficiency | Employing ultrasound-assisted synthesis to potentially lower reaction times and energy consumption. | researchgate.net |

| Atom Economy / Waste Prevention | Developing SNH reactions that do not require leaving groups on the aromatic substrate, thus improving atom economy. | semanticscholar.org |

| Use of Catalysis | Using catalysts allows for reactions to proceed under milder conditions and can improve selectivity. Related urea compounds have been used as catalysts themselves. researchgate.net | researchgate.net |

Isolation and Purification Methodologies in [3-(dimethylamino)phenyl]urea Synthesis

Following synthesis, a robust isolation and purification strategy is essential to obtain [3-(dimethylamino)phenyl]urea of high purity. The chosen methods depend on the physical properties of the compound and the nature of the impurities present. Common techniques include extraction, crystallization, chromatography, and distillation. google.com

Liquid-liquid extraction is frequently the first step to separate the crude product from the reaction mixture. This typically involves using an organic solvent to extract the product from an aqueous layer. google.com Often, this is preceded by neutralization with a base (e.g., sodium hydroxide (B78521) solution) or an acid to ensure the target compound is in its desired form for extraction. google.com

Crystallization and recrystallization are powerful techniques for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize while impurities remain in the solution. google.com

For more challenging separations or to achieve very high purity, chromatography is employed.

Silica (B1680970) Gel Column Chromatography: This is a standard method where the reaction mixture is passed through a column of silica gel, and different components are separated based on their polarity. google.com

Flash Chromatography: A faster version of column chromatography that uses pressure to move the solvent through the column, offering efficient separation. acs.org

High-Performance Liquid Chromatography (HPLC): This technique can be used for both analytical and preparative purposes. A reverse-phase (RP) HPLC method using an acetonitrile (B52724)/water mobile phase has been described for the separation of a related isomer, demonstrating its utility for purifying such compounds. sielc.com

In syntheses where inorganic salts are produced, such as after a neutralization step, filtration is used to remove these solids. google.com Finally, distillation under reduced pressure is an effective way to remove high-boiling point solvents from the final product. google.com

Table 3: Summary of Purification Methodologies

| Method | Description | Typical Application | Reference |

|---|---|---|---|

| Extraction | Separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., organic/aqueous). | Initial workup step to isolate the crude product from the reaction mixture after neutralization. | google.comgoogle.com |

| Crystallization | Purifies solids by dissolving them in a hot solvent and allowing them to form crystals upon cooling. | Primary purification of solid crude products. | google.com |

| Column Chromatography | Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel). | Purification of products from byproducts with different polarities. | google.comacs.org |

| Filtration | Separates solids from liquids. | Removal of inorganic salts after neutralization. | google.com |

| Distillation | Separates components of a liquid mixture based on differences in boiling points. | Removal of solvents under reduced pressure. | google.com |

| HPLC | High-resolution separation technique. | Final purification for high-purity applications and analytical verification. | sielc.com |

Advanced Spectroscopic and Structural Elucidation of 3 Dimethylamino Phenyl Urea Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom, allowing for unambiguous structure assignment and conformational analysis.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of [3-(dimethylamino)phenyl]urea analogues, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons, the urea (B33335) N-H protons, and the dimethylamino group's methyl protons.

For the parent compound, phenylurea, ¹H NMR spectra in DMSO-d₆ show characteristic signals. chemicalbook.com The protons on the phenyl ring typically appear in the range of 6.9-7.5 ppm. chemicalbook.com The N-H proton of the phenyl-substituted amine and the -NH₂ protons of the urea moiety exhibit distinct chemical shifts, often appearing as separate signals. For instance, in phenylurea, the NH proton signal is observed around 8.5 ppm, while the NH₂ protons appear near 5.9 ppm in DMSO-d₆. chemicalbook.com

For [3-(dimethylamino)phenyl]urea, specific shifts would be expected:

Aromatic Protons: The protons on the meta-substituted phenyl ring will show a complex splitting pattern due to their different chemical environments and spin-spin coupling. Their chemical shifts will be influenced by the electron-donating dimethylamino group and the urea substituent.

Dimethylamino Protons: The six equivalent protons of the two methyl groups in the N(CH₃)₂ group will appear as a sharp singlet, typically in the range of 2.9-3.1 ppm.

Urea Protons: The N-H protons of the urea group will appear as broadened signals due to quadrupole effects of the adjacent nitrogen atoms and potential chemical exchange. Their chemical shifts are sensitive to solvent, concentration, and temperature. In a related compound, 1-[3-(dimethylamino)propyl]-3-ethylurea, the N-H protons of the urea group show signals. spectrabase.comthermofisher.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Phenylurea Derivatives in DMSO-d₆

| Functional Group | Phenylurea chemicalbook.com | 1,3-Dimethylurea chemicalbook.com | Expected Range for [3-(dimethylamino)phenyl]urea |

| Aromatic C-H | 6.89-7.41 | - | 6.5-7.5 |

| Urea N-H (Ar-NH) | 8.53 | 5.69 (N-H) | ~8.0-9.0 |

| Urea N-H (-NH₂) | 5.88 | - | ~5.5-6.5 |

| N-Methyl (N-CH₃) | - | 2.54 | ~2.9-3.1 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

For [3-(dimethylamino)phenyl]urea, the key ¹³C NMR signals are:

Carbonyl Carbon (C=O): The urea carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 155-165 ppm. For urea itself, this peak is around 160-162 ppm. chemicalbook.comresearchgate.net For 1,3-diphenylurea, the carbonyl carbon signal is at approximately 153 ppm. chemicalbook.com

Aromatic Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (110-150 ppm). The carbon atom directly attached to the nitrogen of the urea group (C-1) and the carbon attached to the dimethylamino group (C-3) will have their chemical shifts significantly influenced by these substituents. The other aromatic carbons (C-2, C-4, C-5, C-6) will also show distinct signals.

Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group will give a single signal in the aliphatic region, typically around 40 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Urea and its Derivatives

| Functional Group | Urea | 1,3-Dimethylurea chemicalbook.com | Phenylurea rsc.org | Expected Range for [3-(dimethylamino)phenyl]urea |

| Carbonyl (C=O) | ~161 | ~162 | ~154 | 153-160 |

| Aromatic C-N | - | - | ~138 | 135-145 |

| Other Aromatic C | - | - | 118-129 | 110-130 |

| N-Methyl (N-CH₃) | - | ~27 | - | ~40 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

While 1D NMR spectra establish molecular connectivity, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for probing through-space interactions and elucidating the three-dimensional structure and preferred conformations of molecules. mdpi.com

In phenylurea derivatives, a key conformational aspect is the relative orientation of the phenyl ring and the urea group, which can exist in syn or anti relationships. researchgate.net The planarity between the urea and phenyl groups is often stabilized by conjugation and potential weak intramolecular hydrogen bonds. researchgate.net NOESY experiments can detect spatial proximities between protons. For example, a NOESY cross-peak between a proton on the urea's NH group and an ortho-proton on the phenyl ring would provide strong evidence for a specific conformation where these groups are close in space. mdpi.com

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" for the molecule.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. For [3-(dimethylamino)phenyl]urea, the FTIR spectrum is dominated by characteristic absorptions of the urea moiety and the substituted aromatic ring.

Key vibrational modes for phenylurea analogues include:

N-H Stretching: The N-H stretching vibrations of the urea group typically appear as a broad band or multiple peaks in the region of 3200-3500 cm⁻¹. docbrown.inforesearchgate.net

C=O Stretching (Amide I): The C=O stretching vibration is one of the most intense and characteristic bands in the spectrum of ureas, appearing strongly around 1630-1700 cm⁻¹. docbrown.infoorientjchem.org For solid urea, this band is observed at approximately 1677-1683 cm⁻¹, while in urea-formaldehyde condensates, it appears around 1630 cm⁻¹. researchgate.net

N-H Bending (Amide II): This mode, coupled with C-N stretching, results in a strong absorption typically found between 1530 cm⁻¹ and 1650 cm⁻¹. docbrown.infoorientjchem.org For phenylurea, this is observed around 1530 cm⁻¹. orientjchem.org

C-N Stretching: The stretching vibrations of the C-N bonds are found in the 1400-1450 cm⁻¹ region. researchgate.net

Phenyl Ring Vibrations: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. orientjchem.orgnih.gov Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the ring.

Table 3: Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Phenylurea Analogues

| Vibrational Mode | Description | Phenylurea orientjchem.org | Urea docbrown.infonist.gov | Expected Range for [3-(dimethylamino)phenyl]urea |

| ν(N-H) | N-H Stretching | ~3430, 3330, 3216 | 3436, 3345 | 3200-3500 |

| ν(C-H) aromatic | C-H Stretching | 3035 | - | >3000 |

| ν(C=O) | Amide I (C=O Stretch) | 1631 | ~1680 | 1630-1680 |

| δ(N-H) | Amide II (N-H Bend) | 1530 | ~1620-1640 | 1530-1640 |

| ν(C=C) | Phenyl Ring Stretching | 1609, 1499, 1448 | - | 1450-1610 |

| ν(C-N) | C-N Stretching | 1350 | ~1465 | 1350-1470 |

Note: Frequencies are approximate and depend on the physical state (solid/solution) and intermolecular interactions.

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations complementary to that from FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active.

For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. For non-centrosymmetric molecules like [3-(dimethylamino)phenyl]urea, many vibrations are active in both techniques, but their relative intensities can differ significantly.

In the Raman spectra of phenylurea derivatives:

Symmetric Vibrations: Symmetric stretching modes often produce strong Raman signals. The symmetric stretching of the phenyl ring is particularly prominent. orientjchem.org

Phenyl Ring Modes: The ring breathing mode (around 1000 cm⁻¹) and other ring stretching modes (around 1600 cm⁻¹) are typically strong in the Raman spectrum. orientjchem.orgumich.edu

C=O and C-N Vibrations: The urea C=O and C-N stretching vibrations are also observable, though the C=O stretch is often less intense than in the IR spectrum.

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of [3-(dimethylamino)phenyl]urea analogues can be obtained, aiding in a definitive structural assignment. orientjchem.org

Table 4: Prominent Raman Shifts (cm⁻¹) for Phenylurea

| Raman Shift (cm⁻¹) | Assignment orientjchem.org |

| ~3072 | Aromatic C-H Stretch |

| ~1609 | Phenyl Ring Stretch |

| ~1290, 1256 | C-N Stretch |

| ~1170 | In-plane N-H Bend |

| ~998 | Phenyl Ring Breathing |

| ~760 | Out-of-plane C-H Bend |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+) and numerous fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For aromatic urea derivatives like [3-(dimethylamino)phenyl]urea, fragmentation often occurs at the weakest bonds.

A common and diagnostic fragmentation pathway for amides and ureas is the cleavage of the N-CO bond. nih.govrsc.org This cleavage can result in the formation of an aryl acylium cation or the loss of a neutral amine moiety. For [3-(dimethylamino)phenyl]urea, key fragmentation would be expected to involve the cleavage of the urea functional group and fragmentations related to the dimethylamino-substituted phenyl ring. The molecular ion peak (M+) would confirm the molecular weight of the compound. nist.govmiamioh.edu

Table 2: Predicted EI-MS Fragmentation for [3-(dimethylamino)phenyl]urea

| m/z (mass-to-charge ratio) | Ion Structure | Description | Reference |

| 179 | [C₉H₁₃N₃O]⁺ | Molecular Ion (M⁺) | uni.luchemspider.com |

| 135 | [C₈H₁₁N₂]⁺ | Loss of isocyanic acid (HNCO) from the molecular ion | nih.govrsc.org |

| 120 | [C₈H₁₀N]⁺ | Ion from cleavage of the N-phenyl bond | nih.govmiamioh.edu |

| 44 | [CH₄N₂]⁺ or [CON₂H₄]⁺ | Fragment corresponding to the urea moiety or a rearranged amine fragment | nih.gov |

Note: This table presents plausible fragmentation patterns based on general principles for similar compounds. Actual experimental data may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. It is widely used for the analysis of phenylurea compounds in various matrices. nih.gov

The method allows for the separation of the target analyte, [3-(dimethylamino)phenyl]urea, from impurities, starting materials, and byproducts. Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized (commonly using Electrospray Ionization, ESI) and detected. ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which confirms the molecular weight with high accuracy. nih.govbipm.org

LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and quantitative accuracy. nih.govnih.gov By selecting the parent ion ([M+H]⁺) and monitoring a specific fragment ion produced by collision-induced dissociation (CID), a highly specific and sensitive assay can be developed for purity analysis and quantitative determination. bipm.orgresearchgate.net This makes LC-MS an essential tool for quality control, ensuring the identity and purity of synthesized [3-(dimethylamino)phenyl]urea analogues. sielc.com

Table 3: Typical LC-MS Parameters for Phenylurea Analysis

| Parameter | Typical Setting/Value | Purpose | Reference |

| Chromatography | Reverse Phase (e.g., C18 column) | Separation of nonpolar to moderately polar compounds. | nih.govsielc.com |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Elution of analytes from the column. | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions from the analyte. | nih.gov |

| Parent Ion (Positive) | m/z 180.1 [M+H]⁺ | Confirmation of molecular weight. | uni.lubipm.org |

| MS/MS Transition | e.g., m/z 180.1 → specific fragment | Selective and sensitive quantification. | bipm.orgresearchgate.net |

| Detection | Quadrupole or Ion Trap Analyzer | Mass analysis of parent and fragment ions. | nih.gov |

Electronic Spectroscopy for Conjugation and Optical Properties

Electronic spectroscopy provides insights into the electronic structure, conjugation, and optical behavior of molecules.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like [3-(dimethylamino)phenyl]urea, the absorption bands are typically due to π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The position and intensity of these absorption bands are sensitive to the electronic environment. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group, and its conjugation with the phenyl ring and urea moiety influences the energy of the electronic transitions. Studies on similar dimethylaminophenyl derivatives show that the absorption maxima can exhibit a significant red-shift (bathochromic shift) as the polarity of the solvent increases. researchgate.net This phenomenon, known as positive solvatochromism, suggests an increase in the molecular dipole moment upon electronic excitation, which is characteristic of an intramolecular charge transfer (ICT) state. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Dimethylaminophenyl Analogues

| Solvent | Dielectric Constant | Absorption Max (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| Hexane | 1.88 | ~290-300 | ~15,000-20,000 | π→π | researchgate.net |

| Dioxane | 2.21 | ~300-315 | ~16,000-22,000 | π→π / ICT | researchgate.net |

| Ethanol | 24.55 | ~320-335 | ~18,000-25,000 | ICT | researchgate.netresearchgate.net |

| Acetonitrile | 37.5 | ~325-340 | ~19,000-26,000 | ICT | researchgate.net |

Note: Data are plausible values based on trends reported for structurally similar compounds. researchgate.netresearchgate.net

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent molecules like certain [3-(dimethylamino)phenyl]urea analogues, this technique reveals information about the excited state properties.

Similar to the absorption spectra, the emission spectra of dimethylaminophenyl derivatives are highly dependent on the solvent environment. researchgate.net These compounds often exhibit a large Stokes shift (the difference between the absorption and emission maxima) that increases with solvent polarity. This pronounced solvatochromic red-shift in the fluorescence spectrum is a hallmark of an excited state with significant intramolecular charge transfer (ICT) character. researchgate.net Upon excitation, electron density moves from the electron-donating dimethylamino group towards the urea moiety, creating a highly polar excited state that is stabilized by polar solvents, thus lowering its energy and red-shifting the emission.

The fluorescence quantum yield (Φf), which is a measure of the efficiency of the emission process, is also strongly influenced by the solvent. researchgate.net In many cases, the quantum yield may decrease in highly polar solvents due to the stabilization of non-radiative decay pathways from the ICT state.

Table 5: Representative Photoluminescence Data for Dimethylaminophenyl Analogues

| Solvent | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Excited State Character | Reference |

| Hexane | ~380-400 | ~8000-9000 | High | Locally Excited (LE) | researchgate.net |

| Dioxane | ~410-430 | ~9000-10000 | Moderate | LE / ICT | researchgate.net |

| Ethanol | ~480-510 | ~12000-14000 | Low | Intramolecular Charge Transfer (ICT) | researchgate.net |

| Acetonitrile | ~490-520 | ~13000-15000 | Low | Intramolecular Charge Transfer (ICT) | researchgate.net |

Note: Data are plausible values based on trends reported for structurally similar compounds. researchgate.net

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone analytical technique in the structural elucidation of crystalline materials, including analogues of [3-(dimethylamino)phenyl]urea. This method relies on the principle that when a beam of X-rays interacts with a crystalline solid, the regularly arranged atoms within the crystal lattice diffract the X-rays in a predictable pattern. Analysis of this diffraction pattern provides profound insights into the material's atomic and molecular structure.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Intermolecular Interactions

The detailed structural information obtained from SCXRD allows for an in-depth analysis of the intermolecular interactions that govern the crystal packing. These interactions, which include hydrogen bonds and π-π stacking, are crucial in determining the physical properties of the solid-state material. For instance, in a study of a related azulene (B44059) derivative, SCXRD revealed strong π-π stacking interactions with an average distance of 3.54 Å between centroids, leading to the formation of columnar assemblies within the crystal. lew.ro Similarly, research on another compound showed that intermolecular C—H⋯π and π–π stacking interactions were responsible for creating a layered structure. researchgate.net The ability of SCXRD to pinpoint such interactions with atomic precision is vital for understanding the structure-property relationships in these urea derivatives. nih.gov

The process often involves growing suitable single crystals, which can be a challenging step. Once obtained, the crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then processed to generate an electron density map, from which the atomic positions can be determined and the structure refined.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD and is primarily used for the characterization of bulk crystalline materials. wikipedia.orglibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder sample containing a multitude of small, randomly oriented crystallites. wikipedia.org This makes sample preparation for PXRD considerably simpler and faster. wikipedia.org

The fundamental principle of PXRD involves irradiating a powdered sample with a monochromatic X-ray beam. The diffraction of X-rays by the randomly oriented crystallites produces a characteristic diffraction pattern of concentric rings, which are detected and plotted as intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is an invaluable tool for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known patterns, such as those from the International Centre for Diffraction Data (ICDD), the crystalline phases present in a sample can be identified. researchgate.net

Purity Assessment: The presence of impurity phases can be detected by the appearance of additional peaks in the diffraction pattern. researchgate.netdectris.com

Lattice Parameter Determination: Precise analysis of the peak positions in the diffraction pattern allows for the determination of the unit cell parameters of the crystal lattice. researchgate.net

Crystallinity Analysis: The ratio of the integrated intensity of the sharp diffraction peaks to the broad, amorphous background can be used to estimate the degree of crystallinity in a sample. wikipedia.org

For instance, in the analysis of related complex materials, PXRD has been used to confirm the formation of the desired orthorhombic phase and to track changes in lattice parameters upon chemical substitution. researchgate.net The technique is also sensitive enough to identify minor impurity phases, such as CuO, within the bulk sample. researchgate.net

Table 1: Comparison of SCXRD and PXRD Techniques

| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |

|---|---|---|

| Sample Type | Single, well-ordered crystal | Polycrystalline powder |

| Information Obtained | Absolute 3D atomic structure, bond lengths, bond angles, intermolecular interactions | Phase identification, purity, lattice parameters, crystallinity |

| Sample Preparation | Often difficult and time-consuming | Simple and rapid |

| Primary Application | Structure solution of new compounds | Bulk material characterization and identification |

Surface and Morphological Characterization Methods

The surface properties and morphology of [3-(dimethylamino)phenyl]urea analogues at the micro- and nanoscale are critical determinants of their behavior in various applications. Techniques such as Atomic Force Microscopy and Hirshfeld Surface Analysis provide detailed insights into the surface topography and the nature of intermolecular interactions that dictate the crystal packing.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. nih.govbeilstein-journals.org The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system.

AFM can be operated in various modes to obtain different types of information. Topographic imaging, for example, reveals the surface features and roughness. In a study on polyurea coatings, AFM was used to visualize the surface morphology, revealing details such as micro-cracking. researchgate.net This level of detail is crucial for understanding how the surface structure might influence the material's properties. AFM is not limited to topography; it can also probe other properties like surface potential and conductivity. beilstein-journals.org Three-dimensional AFM (3D-AFM) is an advanced application of this technology that can resolve the three-dimensional distribution of molecules at interfaces. nih.gov

Hirshfeld Surface Analysis for Non-covalent Interactions in Crystal Packing

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis partitions the crystal space into regions associated with each molecule, known as Hirshfeld surfaces.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact between neighboring molecules, which are indicative of intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Table 2: Dominant Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound Type | Dominant Interactions and Contributions | Reference |

|---|---|---|

| Bromobenzenesulfonamide derivative | H⋯H (35.0%), O⋯H/H⋯O (19.2%), H⋯Br/Br⋯H (14.1%), H⋯C/C⋯H (13.1%), H⋯N/N⋯H (11.5%) | nih.gov |

| Benzofuran-2(3H)-one derivative | H⋯H (51.2%), O⋯H/H⋯O (17.9%), C⋯H/H⋯C (15.2%), C⋯C (8.1%) | researchgate.net |

| Diphenylpiperidin-4-one derivative | H⋯H (68%), C⋯H/H⋯C (19%), O⋯H/H⋯O (12%) | researchgate.net |

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in an organic compound. elementar.compsu.edu This technique is crucial for verifying the empirical formula of newly synthesized [3-(dimethylamino)phenyl]urea analogues.

The principle behind CHN analysis involves the complete combustion of a small, precisely weighed amount of the sample in a stream of oxygen. psu.edu The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂). These combustion products are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD). psu.edu The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, producing a signal proportional to the concentration of each element. psu.edu

The experimentally determined mass percentages of C, H, and N are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. Modern elemental analyzers are capable of providing highly accurate and precise results, often with detection limits in the parts-per-million (ppm) range. elementar.compsu.edu The process is typically rapid, with the ability to determine C, H, N, and S in under 10 minutes, and is a standard procedure in the characterization of new chemical entities. elementar.com

Computational Analysis of [3-(dimethylamino)phenyl]urea Not Available in Publicly Accessible Research

A comprehensive search of publicly available scientific literature and databases has revealed a lack of specific computational chemistry studies focused solely on the compound [3-(dimethylamino)phenyl]urea. While general research on substituted phenylureas and computational methodologies like Density Functional Theory (DFT) exists, detailed theoretical investigations providing the specific data points required for the requested article—including geometrical optimization, electronic structure, specific quantum chemical descriptors, Fukui function analysis, and hyperconjugative interaction analysis for this particular molecule—could not be located.

The creation of a scientifically accurate and detailed article, as per the provided outline, is contingent on the availability of published research data. Without dedicated studies on [3-(dimethylamino)phenyl]urea that have calculated and reported on these specific quantum chemical properties, it is not possible to generate the requested in-depth content and data tables for the following sections:

Environmental Fate and Degradation Mechanisms of 3 Dimethylamino Phenyl Urea and Analogues

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For fenuron (B33495), these pathways primarily include reactions driven by light and water.

Photochemical transformation, or photolysis, is a significant degradation pathway for fenuron, particularly when exposed to sunlight on soil surfaces or in the atmosphere. nih.gov The degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-activated chemical species.

In the atmosphere, vapor-phase fenuron is rapidly degraded by reacting with photochemically generated hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric reaction is approximately 2.3 hours. nih.gov When fenuron on paper is exposed to sunlight, a visible color change occurs within two hours, suggesting that direct photolysis may contribute to its removal from the atmosphere. nih.gov The photodecomposition of fenuron has been observed at wavelengths below 280 nm. nih.gov

In aqueous solutions, the degradation of fenuron can be significantly accelerated by photocatalysts. Studies have demonstrated the effectiveness of using natural iron oxide (α-Fe2O3) and titanium dioxide (TiO2) in promoting photodegradation under both UV and sunlight irradiation. nih.gov The process often follows pseudo-first-order kinetics. nih.gov The mechanism involves the generation of highly reactive species like hydroxyl radicals that attack the fenuron molecule. researchgate.netnih.gov The reaction with hydroxyl radicals is very fast, with rate constants reported to be around 12 × 10⁹ M⁻¹ s⁻¹. researchgate.net The degradation pathway can involve the oxidation of the N-terminal group and hydroxylation of the aromatic ring. researchgate.net

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of fenuron to hydrolysis is highly dependent on the pH of the medium. The compound is stable at a neutral pH. nih.gov However, it undergoes hydrolysis in acidic and basic conditions, particularly in boiling strong bases or mineral acids. nih.gov

The degradation of chemical compounds due to mechanical stress, also known as mechanochemical degradation, involves the application of mechanical energy (e.g., through grinding or milling) to induce chemical reactions. There is currently a lack of significant scientific literature documenting the influence of mechanical stress on the degradation of [3-(dimethylamino)phenyl]urea. The primary documented degradation pathways for this compound in environmental settings are photochemical and biological in nature.

Biotic Degradation Processes

Biotic degradation, mediated by living organisms, is the most significant pathway for the dissipation of fenuron and its analogues in the environment, especially in soil. nih.gov

Microbial degradation is the primary process responsible for the breakdown of fenuron in soil. nih.gov A diverse range of microorganisms, including bacteria and fungi, are capable of metabolizing phenylurea herbicides. However, fenuron can be resistant to microbial degradation under certain conditions, such as in anoxic subsurface environments where no degradation may be observed. researchgate.net

The most common initial step in the microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides like fenuron is N-demethylation. This process involves the sequential removal of the two methyl groups from the urea (B33335) side chain. This is then typically followed by the hydrolysis of the amide bond, which cleaves the urea side chain to produce the corresponding aniline (B41778) derivative. For fenuron, this would result in the formation of aniline. These intermediate metabolites can then be further degraded.

Several microbial species have been identified that can degrade fenuron and other phenylurea herbicides. The ability of a specific strain to degrade these herbicides often depends on the compound's structure, such as the nature of the substituents on the urea nitrogen and the phenyl ring. For example, a strain of Micrococcus sp. (PS-1) was shown to biodegrade several phenylurea herbicides, with the degradation efficiency being highest for fenuron (99%).

Table 1: Microorganisms Involved in the Degradation of Phenylurea Herbicides

| Microorganism Type | Genus/Species | Degraded Compound(s) | Reference |

|---|---|---|---|

| Bacteria | Arthrobacter globiformis | Diuron, Linuron, Isoproturon | |

| Bacillus sphaericus | Phenylurea herbicides | ||

| Micrococcus sp. (Strain PS-1) | Fenuron, Monuron, Diuron, Linuron | ||

| Ochrobactrum anthropi (Strain CD3) | Diuron, Linuron, Chlorotoluron | ||

| Sphingobium sp. (Strain YBL2) | N,N-dimethyl-substituted phenylureas | ||

| Sphingomonas sp. | Isoproturon | ||

| Fungi | Rhizoctonia solani | Fenuron | nih.gov |

| Neurospora intermedia | Diuron |

The microbial breakdown of [3-(dimethylamino)phenyl]urea and its analogues is facilitated by specific enzymes. Different enzymatic processes, including hydroxylation, demethylation, and oxidation, are involved in the biodegradation pathways.

For phenylurea herbicides, the initial degradation steps are often catalyzed by hydrolases (specifically amidases or aryl acylamidases) and N-demethylases. Hydrolases are responsible for cleaving the urea side chain to form the corresponding aniline. For instance, a phenylurea hydrolase from Arthrobacter globiformis D47 has a broad substrate specificity, capable of degrading both N-methoxy-N-methyl- and N,N-dimethyl-substituted phenylurea herbicides.

A key initial step for compounds like fenuron is N-demethylation. Recently, a novel bacterial Rieske non-heme iron oxygenase system, PdmAB, was identified in Sphingobium sp. strain YBL2. This enzyme is responsible for the initial mono-N-demethylation of N,N-dimethyl-substituted phenylurea herbicides. PdmA, the oxygenase component, shows low homology to previously characterized enzymes, indicating it is a distinct bacterial N-demethylase.

Other enzymes, such as laccases and peroxidases produced by white-rot fungi, also have great potential for degrading phenylurea herbicides due to their high levels of activity.

Table 2: Key Enzymes in Phenylurea Herbicide Degradation

| Enzyme Name | Enzyme Type | Source Organism | Function | Reference |

|---|---|---|---|---|

| PuhA, PuhB, LibA | Phenylurea Hydrolase (Amidase) | Arthrobacter globiformis, Bacillus sp. | Hydrolysis of the urea side chain | |

| PdmAB | N-demethylase (Rieske non-heme iron oxygenase) | Sphingobium sp. | Initial mono-N-demethylation | |

| Aryl acylamidase | Hydrolase | Bacillus sphaericus | Hydrolyzes certain phenylureas to aniline derivatives | |

| Laccases, Peroxidases | Oxidoreductase | White-rot fungi | General degradation of phenylureas |

Assessment of Degradation Products and Environmental Dissipation

The environmental persistence and mobility of [3-(dimethylamino)phenyl]urea, commercially known as fenuron, are critical factors in determining its potential environmental impact. The assessment of its degradation products and dissipation rates in various environmental compartments, such as soil and water, is essential for a comprehensive understanding of its fate.

Microbial activity is the principal driver of fenuron's breakdown in soil environments. nih.gov The rate of this biodegradation, however, can be influenced by a variety of soil and environmental conditions. Fenuron is characterized as being moderately persistent in soil systems. herts.ac.uk Its high aqueous solubility combined with low sorption to soil particles gives it a significant potential to leach through the soil profile and contaminate groundwater. herts.ac.uk

Under aerobic conditions, microbial communities are primarily responsible for the degradation of fenuron. However, under anoxic, or oxygen-deprived, conditions, the degradation of fenuron has been observed to be significantly inhibited. The general degradation pathway for phenylurea herbicides like fenuron often involves a stepwise N-demethylation of the urea side chain, followed by hydrolysis of the urea bridge to yield aniline-based metabolites. researchgate.net For fenuron, this would theoretically lead to the formation of (3-aminophenyl)urea (B1581141) and subsequently 3-aminoaniline. However, specific quantitative studies detailing the concentrations and persistence of these potential metabolites in the environment are not extensively available.

The dissipation of fenuron from the soil is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade. The half-life of fenuron in soil has been reported to be in the range of 60 to 135 days, although this can vary depending on soil type, temperature, and microbial activity.

In aquatic environments, the dissipation of fenuron is influenced by both biotic and abiotic processes. While microbial degradation still plays a role, photodegradation, or the breakdown of the molecule by sunlight, can also be a significant pathway, particularly in clear, shallow waters. One study noted that after two weeks in raw river water exposed to sunlight, approximately 20% of the initial fenuron concentration remained. nih.gov

It is important to note that the degradation products of some phenylurea herbicides have been found to be more toxic or persistent than the parent compound. researchgate.net For instance, the degradation of other phenylureas can lead to the formation of chlorinated anilines, which are of environmental concern. While fenuron itself is not chlorinated, the formation of its aniline-based metabolites warrants consideration in a full environmental risk assessment.

The following tables provide a summary of the available data on the dissipation of [3-(dimethylamino)phenyl]urea and the typical degradation products of phenylurea herbicides.

Table 1: Environmental Dissipation of [3-(dimethylamino)phenyl]urea (Fenuron)

| Environmental Compartment | Dissipation Half-Life (DT50) | Key Factors Influencing Dissipation | Reference |

| Soil (Aerobic) | 60 - 135 days | Microbial activity, soil type, temperature, moisture | herts.ac.uk |

| Water (with sunlight) | ~80% dissipation in 2 weeks | Photodegradation, microbial degradation | nih.gov |

| Soil (Anaerobic) | Significantly slower than aerobic | Lack of oxygen inhibits microbial degradation |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Table 2: Potential Degradation Products of Phenylurea Herbicides

| Parent Compound Family | Typical Degradation Pathway | Potential Intermediate Products | Potential Final Products | Reference |

| Phenylurea Herbicides | N-Dealkylation and Hydrolysis | N-demethylated ureas, Phenylureas | Substituted Anilines, CO2 | researchgate.net |

| [3-(dimethylamino)phenyl]urea (Fenuron) | Oxidative Degradation | Not fully elucidated | Short-chain carboxylic acids, inorganic ions | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Advanced Materials Science and Optoelectronic Applications of 3 Dimethylamino Phenyl Urea Analogues

Development of Nonlinear Optical (NLO) Materials

Organic materials with high nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The efficacy of these materials is rooted in their molecular structure, which facilitates a strong response to an applied optical field.

Design Principles for Second and Third-Order NLO Responses

The design of molecules with significant second-order (β) and third-order (γ) NLO responses is often guided by the principle of creating a charge-transfer system. This typically involves connecting a potent electron donor group to an electron acceptor group through a π-conjugated bridge. In the case of [3-(dimethylamino)phenyl]urea analogues, the N,N-dimethylamino group serves as a strong electron donor. The phenylurea core can act as a π-linker and, depending on the substitution pattern, the urea (B33335) moiety itself can have either electron-donating or -withdrawing characteristics, influenced by intermolecular hydrogen bonding.

For a significant second-order NLO response , a molecule must possess a non-centrosymmetric structure, leading to a large change in dipole moment upon excitation. Theoretical studies on urea and its derivatives have shown that the "push-pull" effect along hydrogen bonds can lead to a head-to-tail arrangement of molecules in the crystalline state, enhancing the second-harmonic generation (SHG) response. nih.gov The substitution of electron-donating groups, such as the dimethylamino group, is expected to increase the molecular hyperpolarizability.

For a substantial third-order NLO response , which does not have the same strict symmetry constraints as second-order effects, the key is a high degree of π-electron delocalization. Theoretical studies on various donor-π-acceptor chromophores have demonstrated that modifying the acceptor and the π-linker can significantly enhance the third-order NLO properties. nih.govnih.gov For analogues of [3-(dimethylamino)phenyl]urea, extending the π-conjugation of the phenyl ring or introducing stronger acceptor groups could be a viable strategy to increase the third-order susceptibility, χ(3).

A theoretical investigation into D-π-A type phenylamine derivatives highlighted that strategic modifications, such as altering the acceptor group or the π-linker, can significantly enhance nonlinear optical characteristics. nih.gov The research focused on methods like adding specific chemical groups to the acceptor or π-linker, which were found to reduce excitation energy and boost intramolecular charge transfer, leading to large two-photon absorption cross-sections in the near-infrared region. nih.gov

Table 1: Theoretical NLO Properties of Designed Phenylamine Derivatives This table is based on theoretical calculations for designed D-π-A phenylamine derivatives and is intended to be illustrative of the potential of such systems, not direct data for [3-(dimethylamino)phenyl]urea.

| Molecule | Modification Strategy | Max TPA Cross-Section (GM) | Wavelength (nm) |

| DPPM | Pyrenyl group as π-linker | 84722.6 | 815.7 |

| DDPM | Carbonyl and nitrogen addition to acceptor | 21600.6 | 781.3 |

(Data sourced from theoretical calculations on designed phenylamine derivatives) nih.gov

Characterization of NLO Properties (e.g., Z-scan analysis)

The Z-scan technique is a widely used and relatively simple experimental method to determine the magnitude and sign of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. In a typical Z-scan experiment, a sample is translated along the propagation axis (the z-axis) of a focused Gaussian laser beam.

By measuring the transmittance of the sample through a finite aperture in the far field as a function of the sample's position, one can deduce the nonlinear refractive index. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinearity (self-defocusing), while the opposite indicates a positive nonlinearity (self-focusing). An open-aperture Z-scan, where the entire beam is collected, is used to measure the nonlinear absorption.

While no specific Z-scan data for [3-(dimethylamino)phenyl]urea has been found, studies on other donor-acceptor molecules, such as those based on isoxazolones with an N,N-dimethylaniline donor, have shown that these systems exhibit significant third-order nonlinear absorption effects, confirming the utility of the Z-scan technique for this class of materials. rsc.org

Applications in Optoelectronic Devices

The electronic properties of organic semiconductors are central to their application in devices like light-emitting diodes (LEDs) and solar cells. The performance of these devices is heavily dependent on the ability of the materials to transport charge carriers (electrons and holes) efficiently.

Incorporation into Light-Emitting Diodes (LEDs) and Solar Cells

While there is no specific literature detailing the use of [3-(dimethylamino)phenyl]urea in LEDs or solar cells, its constituent parts suggest potential utility. The N,N-dimethylaniline moiety is a known hole-transporting group. acs.orgwikipedia.org Phenylurea structures can engage in hydrogen bonding, which could influence the morphology and stability of thin films, a critical factor in device performance.

In the context of organic solar cells , materials based on [3-(dimethylamino)phenyl]urea analogues could potentially function as part of the hole-transporting layer (HTL) or as a component in the bulk heterojunction active layer. The efficiency of charge transfer and transport in such devices is paramount.

For OLEDs , efficient charge injection and transport are equally crucial. The photoluminescent properties of [3-(dimethylamino)phenyl]urea analogues would need to be investigated to determine their suitability as emissive materials. A study on a quinoxaline (B1680401) derivative with N,N-dimethylaniline groups demonstrated its potential application in organic light-emitting diodes, showcasing a correlated color temperature of 1875 K. acs.org

Studies of Optical Properties and Charge Transport Mechanisms

The charge transport in organic semiconductors is a complex process influenced by molecular packing, electronic coupling between molecules, and thermal disorder. In many organic materials, charge transport occurs via a hopping mechanism between localized states. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the efficiency of charge injection and transport.

For [3-(dimethylamino)phenyl]urea analogues, the HOMO would likely be localized on the electron-rich dimethylaminophenyl part of the molecule, facilitating hole transport. The LUMO level would be influenced by the urea and phenyl components. The ability to tune these energy levels through chemical modification is a key advantage of organic semiconductors.

While experimental data on the charge transport properties of [3-(dimethylamino)phenyl]urea is unavailable, general principles of charge transport in organic semiconductors provide a framework for understanding its potential. The mobility of charge carriers is a key performance metric. In perovskite thin films, for instance, charge-transport layers have been shown to regulate strain and improve device stability. nih.gov

Table 2: General Charge Transport Properties of Organic Semiconductors This table provides a general overview of charge transport characteristics in organic semiconductors and is not specific to [3-(dimethylamino)phenyl]urea.

| Property | Typical Range for Organic Semiconductors | Significance |

| Hole Mobility (μh) | 10⁻⁶ - 10 cm²/Vs | Efficiency of positive charge transport |

| Electron Mobility (μe) | 10⁻⁶ - 10 cm²/Vs | Efficiency of negative charge transport |

| HOMO Level | -4.5 to -6.0 eV | Determines hole injection/extraction barrier |

| LUMO Level | -2.5 to -4.0 eV | Determines electron injection/extraction barrier |

| Band Gap | 1.5 - 3.0 eV | Influences optical absorption and emission |

Fluorescent Probes and Dyes Derived from [3-(dimethylamino)phenyl]urea Analogues

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific analyte or environmental change. The urea functional group is well-known for its ability to form hydrogen bonds, making it an excellent recognition motif for anions.

While there are no reports on fluorescent probes specifically derived from [3-(dimethylamino)phenyl]urea, the combination of a fluorescent signaling unit (like the N,N-dimethylaminophenyl group) and a binding site (the urea moiety) is a common design strategy. The N,N-dimethylaniline structure is a component of many fluorescent dyes. nih.govfoodb.ca

A study on urea-bearing polyphenyleneethynylenes demonstrated their use as fluorescent sensors for anions. mdpi.com The fluorescence of these polymers was quenched or enhanced upon binding with different anions, a phenomenon attributed to the interaction between the anions and the urea groups, which in turn affected the aggregation state and electronic properties of the polymer. mdpi.com This suggests that [3-(dimethylamino)phenyl]urea and its oligomers or polymers could be developed as fluorescent chemosensors.

A urea-based fluorescent in situ hybridization protocol has been shown to be more efficient than standard methods, suggesting the utility of urea in enhancing detection sensitivity in biological imaging. nih.gov

Intermolecular Compounds and Complexes with Unique Material Properties

The incorporation of the [3-(dimethylamino)phenyl]urea moiety into larger molecular assemblies, either through covalent bonding or non-covalent interactions, gives rise to a diverse class of materials with tailored properties. The specific arrangement of molecules, governed by intermolecular forces, is paramount in defining the bulk characteristics of these materials, making them suitable for advanced applications. The urea functional group, with its capacity for strong and directional hydrogen bonding, and the polarizable phenyl ring system are key structural features that drive the formation of ordered intermolecular compounds and complexes. These interactions dictate the material's response to external stimuli, such as electric fields, and are fundamental to the design of novel functional materials.

Dielectric Properties of Urea-Containing Intermolecular Compounds

Research into polyurethane-urea elastomers demonstrates that the dielectric behavior is heavily dependent on the structure of the hard segments, which contain the urea groups. tandfonline.com These urea groups facilitate the formation of strong, three-dimensional hydrogen bonds, which can enhance molecular ordering and influence the dielectric properties. tandfonline.com The introduction of different chemical structures within the polymer backbone can alter chain mobility and, consequently, the dielectric response. tandfonline.com For instance, triazine-based polyurethane-ureas exhibit several structural transitions and relaxation processes in their dielectric spectra, which are tied to molecular motions within the polymer network. tandfonline.com The dielectric properties are not solely determined by dipole orientation but are also influenced by the chemical structure of the hard segments and the degree of crosslinking. tandfonline.com

Computational studies on simple urea derivatives, such as 1,3-dimethylurea, provide insight into the intrinsic dielectric properties stemming from the urea core. Theoretical calculations have been used to determine the dielectric constant of 1,3-dimethylurea, highlighting its potential contribution to the dielectric properties of more complex systems. tsijournals.com These studies confirm that materials incorporating the urea group can be designed for applications where specific dielectric characteristics are required. tsijournals.com

Table 1: Computed Dielectric Properties of 1,3-Dimethylurea This table presents the computed dielectric constant values for 1,3-dimethylurea, illustrating the anisotropic nature of its dielectric response.

| Axis | Dielectric Constant |

| X | 2.11 |

| Y | 2.06 |

| Z | 2.05 |

| Average | 2.07 |

| Data sourced from computational studies on 1,3-dimethylurea. tsijournals.com |

Hydrogen Bonding Networks in Functional Materials

Hydrogen bonding is a defining intermolecular force in urea-containing compounds, governing their crystal packing, supramolecular assembly, and ultimately, their material function. The urea group contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (C=O) (a hydrogen bond acceptor), enabling the formation of robust and highly directional hydrogen bonds.

In the solid state, phenylurea derivatives often exhibit extensive intermolecular hydrogen bonding. A classic example is the N-H···O hydrogen bond, which plays a central role in the structure of crystalline urea and its derivatives. aps.org These bonds can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. For instance, the crystal structure of N,N-Dimethyl-N'-[3-(trifluoromethyl)-phenyl]-urea, an analogue of the title compound, reveals that molecules are linked by intermolecular N-H···O hydrogen bonds, which generate a C(4) chain motif running through the crystal lattice. nih.gov

The substitution pattern on the phenyl ring and the nitrogen atoms can influence the geometry and strength of these hydrogen bonds. In some cases, intramolecular hydrogen bonds can also form. N,N′-bis[2-(dimethylamino)phenyl]thiourea, a related thiourea (B124793) analogue, exhibits intramolecular hydrogen bonds between the thiourea N-H and the dimethylamino group. nih.gov In addition to these intramolecular interactions, the other N-H bond participates in intermolecular hydrogen bonding with the sulfur atom of an adjacent molecule, demonstrating the versatility of these interactions in crystal engineering. nih.gov

The self-assembly of urea-functionalized molecules can lead to the formation of complex supramolecular structures. Ureido-pyrimidines (UPy), for example, can form self-complementary quadruple hydrogen-bonding units, leading to the creation of supramolecular polymers and self-healing materials. nih.gov The strength and specificity of these hydrogen bonding motifs are critical for the development of functional materials with responsive properties. nih.gov The interplay between self-association through hydrogen bonds and conformational changes is a key factor in the design of these materials. nih.gov

Table 2: Characteristics of Hydrogen Bonding in Phenylurea Analogues This table summarizes the types of hydrogen bonds observed in various phenylurea analogues and their role in the resulting structures.

| Compound | Hydrogen Bond Type(s) | Resulting Structural Motif | Reference |

| N,N-Dimethyl-N'-[3-(trifluoromethyl)-phenyl]-urea | Intermolecular N-H···O | C(4) chain motif | nih.gov |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea | Intramolecular N-H···N; Intermolecular N-H···S | Packed structure with adjacent molecule interactions | nih.gov |

| Crystalline Urea | Intermolecular N-H···O | 3D network | aps.org |

| Ureido-pyrimidines (UPy) | Self-complementary DDAA and DADA arrays | Dimers, Supramolecular polymers | nih.gov |

Novel Analytical Methodologies for Detection and Characterization of 3 Dimethylamino Phenyl Urea

Spectrophotometric Approaches for Quantification and Detection

Spectrophotometry offers accessible and rapid methods for the quantification of analytes. For a compound like [3-(dimethylamino)phenyl]urea, these methods typically rely on the formation of a colored product through a chemical reaction, which can then be measured.

A well-established colorimetric method for the determination of urea (B33335) and some of its derivatives involves the use of p-Dimethylaminobenzaldehyde (PDAB), also known as Ehrlich's reagent. himedialabs.comnih.gov This reaction is typically carried out in a strongly acidic medium. researchgate.net The underlying principle is the acid-catalyzed condensation reaction between the aldehyde group of PDAB and the amine functionality of the target molecule.